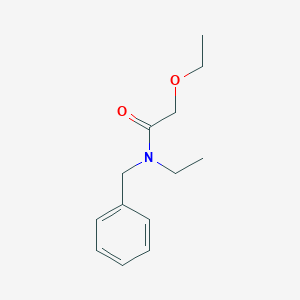

N-benzyl-2-ethoxy-N-ethylacetamide

CAS No.:

Cat. No.: VC9196415

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19NO2 |

|---|---|

| Molecular Weight | 221.29 g/mol |

| IUPAC Name | N-benzyl-2-ethoxy-N-ethylacetamide |

| Standard InChI | InChI=1S/C13H19NO2/c1-3-14(13(15)11-16-4-2)10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |

| Standard InChI Key | RPAPIVZEPPLTAH-UHFFFAOYSA-N |

| SMILES | CCN(CC1=CC=CC=C1)C(=O)COCC |

| Canonical SMILES | CCN(CC1=CC=CC=C1)C(=O)COCC |

Introduction

Chemical Structure and Physicochemical Properties

N-Benzyl-2-ethoxy-N-ethylacetamide (IUPAC name: N-benzyl-N-ethyl-2-ethoxyacetamide) features a central acetamide backbone with substitutions at the nitrogen and α-carbon positions. The molecular formula is C₁₃H₁₇NO₂, yielding a molecular weight of 223.28 g/mol. Key structural components include:

-

A benzyl group (C₆H₅CH₂) attached to the nitrogen atom.

-

An ethyl group (CH₂CH₃) bonded to the same nitrogen.

-

An ethoxy group (CH₂CH₂O) at the α-carbon of the acetamide chain.

Structural Analysis

The compound’s planar acetamide core facilitates hydrogen bonding via the carbonyl oxygen, while the ethoxy and benzyl groups introduce steric bulk and lipophilicity. This combination influences solubility and reactivity, making it suitable for organic synthesis and drug design .

Table 1: Key Physicochemical Properties

Note: The CAS number 140-79-4 corresponds to ethyl benzylacetate in public databases, suggesting a potential discrepancy in vendor-reported data . Verification is recommended for industrial applications.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of N-benzyl-2-ethoxy-N-ethylacetamide typically involves multi-step alkylation and acylation reactions. Two primary methodologies are employed:

Alkylation-Acylation Sequence

-

N-Alkylation of Benzylamine: Benzylamine reacts with ethyl bromide in the presence of a base (e.g., K₂CO₃) to form N-benzyl-N-ethylamine .

-

Acylation with Ethoxyacetyl Chloride: The resulting amine reacts with ethoxyacetyl chloride under anhydrous conditions to yield the target compound .

Direct Nucleophilic Substitution

An alternative route involves substituting a chloroacetamide intermediate with ethoxide:

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance yield and purity. Catalytic hydrogenation and fractional distillation are critical for isolating the product .

Research Gaps and Future Directions

Current literature lacks in vivo and clinical data for N-benzyl-2-ethoxy-N-ethylacetamide. Priority research areas include:

-

Toxicological Profiling: Acute and chronic toxicity studies.

-

Structure-Activity Relationships (SAR): Modifying ethoxy or benzyl groups to enhance efficacy.

-

Target Identification: High-throughput screening for receptor specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume